Benzoic acid;2-(hexoxymethoxy)ethanol

Description

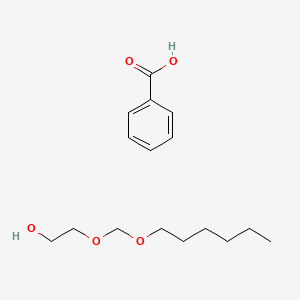

Benzoic acid;2-(hexoxymethoxy)ethanol is a hybrid compound combining benzoic acid, a widely used aromatic carboxylic acid, with 2-(hexoxymethoxy)ethanol, a glycol ether derivative. The structure features a hexyl group attached via an ether linkage to a methoxy group, which is further connected to ethanol. While direct references to this compound are absent in the literature reviewed, its properties can be inferred through comparisons with structurally related benzoic acid esters, ethers, and glycol derivatives.

Properties

CAS No. |

62254-46-0 |

|---|---|

Molecular Formula |

C16H26O5 |

Molecular Weight |

298.37 g/mol |

IUPAC Name |

benzoic acid;2-(hexoxymethoxy)ethanol |

InChI |

InChI=1S/C9H20O3.C7H6O2/c1-2-3-4-5-7-11-9-12-8-6-10;8-7(9)6-4-2-1-3-5-6/h10H,2-9H2,1H3;1-5H,(H,8,9) |

InChI Key |

GSCVVEMPVUHAPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCOCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(hexoxymethoxy)ethanol typically involves the esterification of benzoic acid with 2-(hexoxymethoxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the product. The purity of the final product is ensured through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid;2-(hexoxymethoxy)ethanol can undergo oxidation reactions, particularly at the benzoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the benzoic acid group, converting it to benzyl alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation, due to the presence of the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.

Reduction: Benzyl alcohol and its derivatives.

Substitution: Nitrobenzoic acid, halobenzoic acids, and other substituted benzoic acids.

Scientific Research Applications

Benzoic acid;2-(hexoxymethoxy)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.

Medicine: Explored for its potential use in drug formulations and as a preservative due to its antimicrobial activity.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;2-(hexoxymethoxy)ethanol involves its interaction with cellular components. The benzoic acid moiety can disrupt microbial cell membranes, leading to cell death. The 2-(hexoxymethoxy)ethanol part can interact with proteins and enzymes, affecting their function. The compound’s overall effect is a result of these combined interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Benzoic Acid (Parent Compound): Lacks ether or ester groups, leading to low water solubility (0.3 g/100 g water at 293 K) but moderate solubility in ethanol (up to 4.8 mol% at 323 K) .

- Ethylparaben (Ethyl 4-Hydroxybenzoate): An ester derivative with a short ethoxy group. Exhibits higher solubility in ethanol-water mixtures (e.g., 0.12 mol% in 40% ethanol at 298 K) compared to pure benzoic acid .

- Methyl 2-(Acetylamino)Benzoate: Contains an acetylated amine substituent. Isolated from Aconitum vaginatum, this compound demonstrated antitumor activity, suggesting bioactivity influenced by substituent polarity .

- 2-Ethoxybenzoic Acid: Features an ethoxy group directly attached to the aromatic ring. Used in pharmaceuticals, with solubility enhanced in organic solvents like ethanol .

- Benzoic Acid, 2-Hydroxy- Reaction Products with Glycol Ethers: Complex mixtures (e.g., with diethanolamine and 2-(2-ethoxyethoxy)ethanol) highlight the role of ether linkages in modifying reactivity and solubility .

Solubility and Stability

Key Observations :

- The hexyl group in 2-(hexoxymethoxy)ethanol likely reduces water solubility compared to ethyl or methoxy substituents in analogues .

- Ether linkages may improve chemical stability against hydrolysis relative to esters (e.g., ethylparaben) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.